molecular formula C17H12BrNO3S B2599886 2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid CAS No. 938257-03-5

2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B2599886
CAS No.: 938257-03-5
M. Wt: 390.25
InChI Key: ZDBLWVGSTKOMTI-UHFFFAOYSA-N
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Description

2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid (CAS 938257-03-5) is a high-value chemical building block primarily employed as a key intermediate in synthetic organic and medicinal chemistry research . This compound, with its specific bromophenoxy-thiazole backbone, is designed for the synthesis of novel molecules, playing a critical role in the discovery and development of new active pharmaceutical ingredients (APIs) . Its structure makes it a versatile precursor in projects spanning from drug discovery to the development of agrochemicals and dyes . Supplied with a guaranteed purity of >99%, this product is manufactured and analyzed to meet rigorous quality standards . Each batch is accompanied by a comprehensive Certificate of Analysis (COA), with characterization performed using advanced analytical techniques including High Performance Liquid Chromatography (HPLC), Mass Spectrometry (LCMS/GCMS), and NMR spectroscopy to ensure identity and purity for sensitive research applications . This product is intended For Research Use Only and is strictly not intended for diagnostic or therapeutic uses, or for human consumption. It is essential for researchers to consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-[2-[4-(4-bromophenoxy)phenyl]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3S/c18-12-3-7-15(8-4-12)22-14-5-1-11(2-6-14)17-19-13(10-23-17)9-16(20)21/h1-8,10H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBLWVGSTKOMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a bromophenoxy-substituted benzaldehyde with thioamide under acidic conditions.

    Coupling Reaction: The bromophenoxy-substituted thiazole is then coupled with a phenylacetic acid derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Electronic Effects

The table below compares key structural features and substituents of the target compound with similar thiazole- and oxazole-based derivatives:

Compound Name Core Structure Substituent at Thiazole 2-Position Functional Group at Thiazole 4-Position Molecular Weight (g/mol) Biological Activity (if reported) Reference ID
2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid Thiazole 4-(4-Bromophenoxy)phenyl Acetic acid ~350–400* Not explicitly reported
2-[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetic acid Thiazole 3-Bromophenyl Acetic acid 283.19 Potential superoxide scavenging
2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid Thiazole 4-Bromothiophen-2-yl Acetic acid 296.25 No activity data
2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid Thiazole 3-Fluorophenyl Acetic acid 237.25 Not reported; fluorinated analogues often target CNS
2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic acid Oxazole 4-Bromophenyl (at oxazole 2-position) Acetic acid 296.12 Antimicrobial activity (implied by docking)
{4-Bromo-2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]phenoxy}acetic acid Thiazole 4-Bromoanilino Phenoxyacetic acid ~420* Unknown

*Estimated based on structural analogues.

Key Observations:
  • Ring System : Oxazole analogues (e.g., ) exhibit reduced planarity compared to thiazoles, which may affect π-π stacking interactions in biological targets.
  • Fluorine Substitution : The 3-fluorophenyl derivative () leverages fluorine's electronegativity to improve metabolic stability and membrane permeability, a common strategy in CNS drug design.

Biological Activity

2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid is a compound characterized by the presence of a thiazole ring and a bromophenoxy group, which contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of 2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid is C16H14BrN1O2S1. The structure includes:

  • A thiazole ring that is known for its biological activity.
  • A bromophenoxy group that enhances its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to 2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Reference
4aMV4-111.13
4bMCF-73.18
4dA5494.28

These studies indicate that thiazole derivatives can selectively target cancer cells while exhibiting lower toxicity to normal cells.

Antimicrobial Activity

The antimicrobial properties of thiazole compounds have also been explored. In a study assessing various thiazole derivatives, it was found that certain compounds exhibited potent antibacterial activity comparable to standard antibiotics:

CompoundActivity TypeComparison
Compound 43aAntibacterialComparable to Norfloxacin
Compound 43bAntibacterialComparable to Norfloxacin

These results suggest that the thiazole moiety may play a crucial role in enhancing the antimicrobial efficacy of these compounds.

Antioxidant Activity

Antioxidant properties are critical for evaluating the therapeutic potential of new compounds. The antioxidant activity of related thiazole derivatives has been assessed using various assays, demonstrating significant potential:

CompoundAssay TypeResult
3gAntiradicalHigh activity
3hElectron transferHigh activity

These findings indicate that modifications in the thiazole structure can lead to enhanced antioxidant capabilities, which are beneficial in preventing oxidative stress-related diseases.

Case Studies

A notable case study involved synthesizing several thiazole derivatives and evaluating their biological activities. The study found that specific substitutions on the thiazole ring significantly influenced both cytotoxicity and selectivity towards cancer cells compared to normal cells. For example, compounds with electron-donating groups showed improved anticancer activity due to increased interaction with cellular targets such as DNA and topoisomerases .

Q & A

Q. What are the key structural features of 2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid, and how are they characterized experimentally?

The compound features a thiazole ring linked to a 4-(4-bromophenoxy)phenyl group and an acetic acid moiety. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Assign signals for the bromophenyl (δ 7.3–7.6 ppm), thiazole protons (δ 7.8–8.2 ppm), and carboxylic acid protons (broad signal ~δ 12 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₃BrN₂O₃S: 420.99) .
  • X-ray Crystallography : Resolve bond lengths (e.g., C-S bond in thiazole: ~1.71 Å) and dihedral angles between aromatic systems .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical route involves:

  • Step 1 : Suzuki-Miyaura coupling of 4-bromophenol with a boronic ester-functionalized phenyl ring to form the biphenyl ether backbone .
  • Step 2 : Thiazole ring formation via Hantzsch thiazole synthesis, using α-bromoacetophenone derivatives and thiourea under reflux in ethanol .
  • Step 3 : Acetic acid side-chain introduction through nucleophilic substitution or ester hydrolysis . Yields range from 45–65% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Tools like density functional theory (DFT) and reaction path search algorithms (e.g., ICReDD’s quantum chemical workflows) predict optimal parameters:

  • Reaction Kinetics : Identify energy barriers for key steps (e.g., thiazole cyclization requires ~80 kJ/mol activation energy) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving yields by ~15% compared to ethanol .
  • Catalyst Screening : Pd(PPh₃)₄ in Suzuki coupling reduces side-product formation by 20% vs. PdCl₂ .

Q. How do structural modifications to the thiazole or bromophenyl groups affect biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Thiazole Modifications : Replacing the acetic acid with a methyl ester reduces cytotoxicity (IC₅₀ increases from 12 μM to >50 μM in cancer cell lines) .
  • Bromophenyl Substitution : Fluorine substitution at the para position enhances binding affinity to kinase targets (Kd = 0.8 nM vs. 4.2 nM for bromo) .
  • Data Contradictions : Some studies report anti-inflammatory activity (IC₅₀ = 5 μM for COX-2 inhibition), while others show no effect due to assay variability (e.g., cell type differences) .

Q. What strategies resolve discrepancies in reported biological data for this compound?

  • Assay Standardization : Use isogenic cell lines and consistent incubation times (e.g., 24 hrs vs. 48 hrs alters IC₅₀ by 2-fold) .
  • Metabolic Stability Testing : Liver microsome assays quantify degradation rates (t₁/₂ = 45 min in human microsomes), which may explain variability in in vivo studies .
  • Collaborative Validation : Cross-laboratory replication (e.g., NCI-60 panel screening) confirms antiproliferative activity in 3/60 cell lines .

Q. How is crystallographic data utilized to refine the compound’s pharmacophore model?

Single-crystal X-ray structures reveal:

  • Hydrogen Bonding : The carboxylic acid group forms a strong interaction with water (O···O distance = 2.65 Å), critical for solubility .
  • π-Stacking : The thiazole and bromophenyl rings adopt a near-planar arrangement (dihedral angle = 8.5°), enhancing DNA intercalation potential .
  • Halogen Bonding : The bromine atom participates in non-covalent interactions (Br···N distance = 3.2 Å) with protein targets .

Methodological Considerations

Q. What analytical techniques are recommended for purity assessment?

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to achieve >98% purity .
  • Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .
  • Thermogravimetric Analysis (TGA) : Confirm thermal stability up to 200°C for storage recommendations .

Q. How can researchers design experiments to study the compound’s mechanism of action?

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins (e.g., kinases) .
  • Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., with EGFR kinase) to identify key binding residues .
  • Metabolomic Profiling : LC-MS/MS tracks metabolite formation in hepatocyte models to predict toxicity .

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